molecular formula C13H13ClN2O2S B2951704 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide CAS No. 34392-72-8

4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide

Cat. No. B2951704
CAS RN: 34392-72-8
M. Wt: 296.77
InChI Key: PGWAMIHTVMBZDQ-UHFFFAOYSA-N
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Description

“4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide” is an organic compound that has gained significance in scientific research over recent years. It has the molecular formula C13H13ClN2O2S and a molecular weight of 296.773 .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, such as “4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide”, involves intramolecular cyclization rearrangement reactions . For instance, the chloroacetamide derivative can be treated with ammonium to prepare 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • The compound, as a part of a zinc phthalocyanine derivative, shows promise in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Applications

  • Novel benzenesulfonamide derivatives, including this compound, have demonstrated significant antitumor activity. This is particularly evident in synthesized compounds showing cytotoxic activity against various cancer cell lines, as well as contributing to Quantitative Structure–Activity Relationship (QSAR) studies for developing new anticancer drugs (Tomorowicz et al., 2020).

Anticancer and ADMET Studies

  • Derivatives of 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide have been evaluated for anticancer activities against human colorectal and cervix carcinoma cell lines. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on these derivatives aid in developing new compounds with high selectivity for cancer treatment (Karakuş et al., 2018).

Antifungal Properties

  • Certain synthesized derivatives have shown potent antifungal activity, particularly against Aspergillus species, indicating the potential use of this compound in developing antifungal agents (Gupta & Halve, 2015).

Photodecomposition Studies

  • Research has explored the photochemical decomposition of sulfamethoxazole, a derivative of 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide, highlighting its photolabile nature in acidic solutions and the formation of various photoproducts (Zhou & Moore, 1994).

Enzyme Inhibition and Antioxidant Potential

  • Novel Schiff bases of this compound have been synthesized and shown to exhibit significant enzyme inhibition potential against AChE and BChE enzymes, with notable antioxidant properties (Kausar et al., 2019).

Mechanism of Action

    Target of Action

    Many benzenesulfonamide derivatives are known to inhibit carbonic anhydrases, enzymes that are involved in maintaining pH and fluid balance in the body .

    Mode of Action

    These compounds typically bind to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons .

    Biochemical Pathways

    By inhibiting carbonic anhydrases, these compounds can disrupt various physiological processes that depend on pH and fluid balance, including respiration, fluid secretion, and the transport of carbon dioxide .

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure and properties. For example, its solubility can affect its absorption and distribution, while its chemical stability can influence its metabolism and excretion .

    Result of Action

    The inhibition of carbonic anhydrases can have various effects at the molecular and cellular level, depending on the specific enzyme isoform and its role in the body .

    Action Environment

    The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the efficacy of a compound can be reduced if it is metabolized or degraded in the body .

properties

IUPAC Name

4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-2-3-10(14)8-13(9)16-19(17,18)12-6-4-11(15)5-7-12/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWAMIHTVMBZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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